molecular formula C25H21N3O B2914916 N-([2,4'-bipyridin]-3-ylmethyl)-2,2-diphenylacetamide CAS No. 2034474-78-5

N-([2,4'-bipyridin]-3-ylmethyl)-2,2-diphenylacetamide

Cat. No.: B2914916
CAS No.: 2034474-78-5
M. Wt: 379.463
InChI Key: ZXLVUOSRFQZIOQ-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-3-ylmethyl)-2,2-diphenylacetamide is a complex organic compound that features a bipyridine moiety linked to a diphenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-2,2-diphenylacetamide typically involves the coupling of a bipyridine derivative with a diphenylacetamide precursor. One common method includes the use of metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, which facilitate the formation of the bipyridine core . The reaction conditions often require the presence of a palladium catalyst, a base, and an appropriate solvent, such as toluene or DMF.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-3-ylmethyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bipyridine unit can yield bipyridinium salts, while nucleophilic substitution can introduce various functional groups onto the bipyridine core .

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as metal ions and biological macromolecules. The bipyridine moiety acts as a chelating agent, binding to metal centers and altering their electronic properties . This interaction can modulate the activity of metalloenzymes and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,4’-bipyridin]-3-ylmethyl)-2,2-diphenylacetamide is unique due to its combination of a bipyridine moiety with a diphenylacetamide group, providing distinct electronic and steric properties.

Properties

IUPAC Name

2,2-diphenyl-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O/c29-25(23(19-8-3-1-4-9-19)20-10-5-2-6-11-20)28-18-22-12-7-15-27-24(22)21-13-16-26-17-14-21/h1-17,23H,18H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLVUOSRFQZIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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